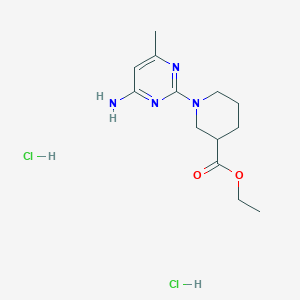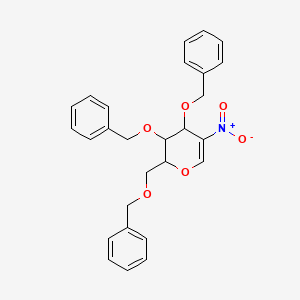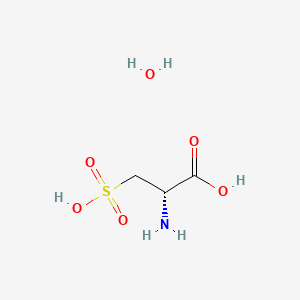
(S)-2-Amino-3-sulfopropanoic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-sulfopropanoic acid hydrate is a zwitterionic compound that contains both an amino group and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-sulfopropanoic acid hydrate typically involves the reaction of (S)-2-Amino-3-sulfopropanoic acid with water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the stability of the hydrate form.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-3-sulfopropanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced sulfonic acid derivatives.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-sulfopropanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-sulfopropanoic acid hydrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activity and influence metabolic pathways.
Comparación Con Compuestos Similares
®-2-Amino-3-sulfopropanoic acid hydrate: The enantiomer of (S)-2-Amino-3-sulfopropanoic acid hydrate.
2-Amino-3-sulfopropanoic acid: The non-hydrate form of the compound.
3-Sulfopropanoic acid: A related compound lacking the amino group.
Uniqueness: this compound is unique due to its zwitterionic nature, which allows it to participate in a wide range of chemical reactions and interactions. Its hydrate form also provides additional stability and solubility, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C3H9NO6S |
|---|---|
Peso molecular |
187.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-sulfopropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m1./s1 |
Clave InChI |
PCPIXZZGBZWHJO-HSHFZTNMSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)S(=O)(=O)O.O |
SMILES canónico |
C(C(C(=O)O)N)S(=O)(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
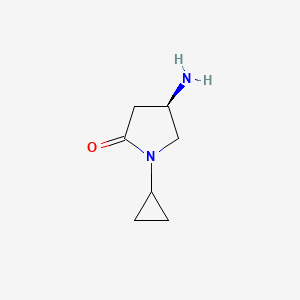
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
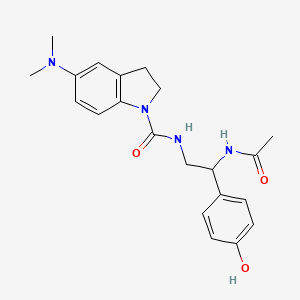
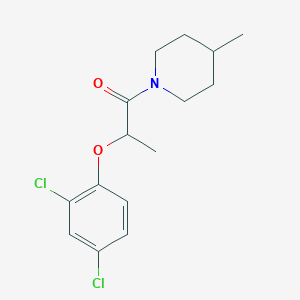
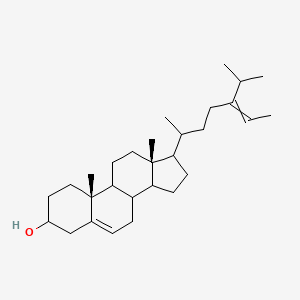
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)


![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)
